(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, a furan ring, and a chlorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with 5-(3-chlorophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring similar to the target compound.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a furan ring, and a chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activities not commonly found in simpler compounds like ethyl acetoacetate or ethyl 3-(furan-2-yl)propionate.
Properties
Molecular Formula |
C22H16ClNO2S2 |
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Molecular Weight |
426.0 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16ClNO2S2/c1-14(15-6-3-2-4-7-15)24-21(25)20(28-22(24)27)13-18-10-11-19(26-18)16-8-5-9-17(23)12-16/h2-14H,1H3/b20-13+ |
InChI Key |
RZMQMXVDUGDQLT-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S |
Origin of Product |
United States |
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